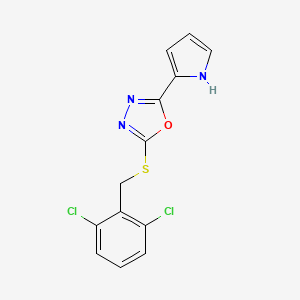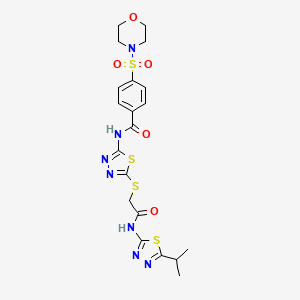![molecular formula C13H16ClNO2 B2689046 N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide CAS No. 2411238-80-5](/img/structure/B2689046.png)
N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide, also known as CCPA, is a synthetic compound that belongs to the class of adenosine A1 receptor agonists. It was first synthesized in the early 1990s and has since been used extensively in scientific research to investigate the physiological and biochemical effects of adenosine A1 receptor activation.
Mécanisme D'action
N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide acts as an agonist for adenosine A1 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Activation of adenosine A1 receptors leads to the inhibition of adenylate cyclase, resulting in a decrease in cyclic AMP levels. This, in turn, leads to the inhibition of protein kinase A, which regulates a variety of cellular processes.
Biochemical and Physiological Effects:
Activation of adenosine A1 receptors by this compound has been shown to have a wide range of physiological and biochemical effects. These include the inhibition of neurotransmitter release, vasodilation, bronchoconstriction, and the inhibition of cardiac function. This compound has also been shown to have neuroprotective effects and to modulate pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide in scientific research is its high selectivity for adenosine A1 receptors. This allows researchers to investigate the specific effects of adenosine A1 receptor activation without the confounding effects of non-specific receptor activation. However, one limitation of using this compound is its relatively low potency compared to other adenosine A1 receptor agonists. This can make it difficult to achieve the desired level of receptor activation in some experiments.
Orientations Futures
There are several future directions for research involving N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide. One area of interest is the role of adenosine A1 receptors in the regulation of sleep and wakefulness. This compound has been shown to increase slow-wave sleep in rats, suggesting that adenosine A1 receptor activation may be a potential target for the treatment of sleep disorders. Another area of interest is the role of adenosine A1 receptors in the regulation of inflammation. Recent studies have suggested that adenosine A1 receptor activation may have anti-inflammatory effects, making it a potential target for the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide involves several steps, starting with the reaction of 4-chloro-2-methylphenol with propargyl bromide to form 4-chloro-2-methylphenylpropargyl ether. This intermediate is then reacted with 3-chloropropylamine to form this compound. The final product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
N-[3-(4-Chloro-2-methylphenoxy)propyl]prop-2-enamide has been widely used in scientific research to investigate the physiological and biochemical effects of adenosine A1 receptor activation. Its application includes studying the effects of this compound on the cardiovascular system, respiratory system, and the central nervous system. This compound has also been used to investigate the role of adenosine A1 receptors in pain modulation, sleep regulation, and neuroprotection.
Propriétés
IUPAC Name |
N-[3-(4-chloro-2-methylphenoxy)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-3-13(16)15-7-4-8-17-12-6-5-11(14)9-10(12)2/h3,5-6,9H,1,4,7-8H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYVYJGNSVCDNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2688969.png)



![(3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate](/img/structure/B2688974.png)

![1-[4-(Pyridin-3-yloxy)phenyl]ethan-1-amine](/img/structure/B2688978.png)
![1-[4-[4-[[(2R,4S)-2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B2688980.png)

![2-(Benzimidazol-1-yl)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2688982.png)

